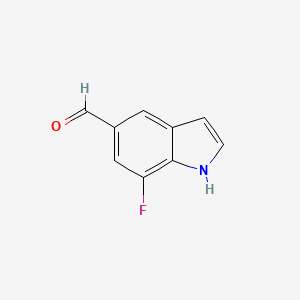
7-氟-1H-吲哚-5-甲醛
描述
7-fluoro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
包括7-氟-1H-吲哚-5-甲醛在内的吲哚衍生物已显示出有希望的抗病毒活性 . 例如,吲哚的4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代半卡巴肼衍生物已制备并体外研究了其对多种核糖核酸 (RNA) 和脱氧核糖核酸 (DNA) 病毒的抗病毒活性 .
抗炎活性
吲哚衍生物以其抗炎特性而闻名 . 这些化合物中吲哚核的存在有助于其抗炎活性,使其成为开发新型抗炎药物的潜在候选药物 .
抗癌活性
包括7-氟-1H-吲哚-5-甲醛在内的吲哚衍生物已显示出显着的抗癌活性 . 已发现它们可以抑制各种类型的癌细胞的生长,使其成为癌症治疗的潜在候选药物 .
抗氧化活性
吲哚衍生物以其抗氧化活性而闻名 . 它们可以中和体内有害的自由基,从而预防氧化应激和相关疾病 .
抗菌活性
吲哚衍生物已显示出对多种病原体的抗菌活性 . 这使其成为开发新型抗菌药物的潜在候选药物 .
多组分反应中的作用
7-氟-1H-吲哚-5-甲醛及其衍生物是生成生物活性结构的必需且高效的化学前体 . 它们在多组分反应 (MCR) 中发挥着至关重要的作用,这些反应本身具有可持续性,并能获得复杂分子 . 这使其在组装药学上有趣的支架方面具有价值 .
作用机制
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carbaldehyde, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-fluoro-1H-indole-5-carbaldehyde. For instance, the compound’s sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient can affect its environmental behavior . These factors could potentially impact the compound’s bioavailability and therapeutic efficacy.
生化分析
Biochemical Properties
7-fluoro-1H-indole-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-fluoro-1H-indole-5-carbaldehyde, have been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior. Additionally, 7-fluoro-1H-indole-5-carbaldehyde may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular metabolism.
Cellular Effects
The effects of 7-fluoro-1H-indole-5-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . By altering these pathways, 7-fluoro-1H-indole-5-carbaldehyde can impact cell proliferation, differentiation, and survival. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of 7-fluoro-1H-indole-5-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 7-fluoro-1H-indole-5-carbaldehyde may inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing their respective biochemical reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes. These molecular interactions contribute to the overall biochemical and cellular effects of 7-fluoro-1H-indole-5-carbaldehyde.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-fluoro-1H-indole-5-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . The stability of 7-fluoro-1H-indole-5-carbaldehyde in different experimental conditions can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may result in the accumulation of specific metabolites that could have distinct biological activities. Additionally, the degradation of 7-fluoro-1H-indole-5-carbaldehyde over time can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 7-fluoro-1H-indole-5-carbaldehyde can vary with different dosages in animal models. Studies have demonstrated that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at low doses, 7-fluoro-1H-indole-5-carbaldehyde may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, this compound could induce toxicity, affecting vital organs and systems. Understanding the dosage effects of 7-fluoro-1H-indole-5-carbaldehyde in animal models is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
7-fluoro-1H-indole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic reactions, such as hydroxylation, oxidation, and conjugation, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and toxicity. For example, the hydroxylation of 7-fluoro-1H-indole-5-carbaldehyde by cytochrome P450 enzymes can produce hydroxylated metabolites with distinct biological properties. Understanding the metabolic pathways of 7-fluoro-1H-indole-5-carbaldehyde is essential for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 7-fluoro-1H-indole-5-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to interact with membrane transporters, such as organic anion transporters, influencing their cellular uptake and distribution. Additionally, 7-fluoro-1H-indole-5-carbaldehyde may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of 7-fluoro-1H-indole-5-carbaldehyde is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-fluoro-1H-indole-5-carbaldehyde can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been reported to localize to the nucleus, where they can interact with nuclear proteins and influence gene expression. Additionally, 7-fluoro-1H-indole-5-carbaldehyde may localize to other organelles, such as mitochondria or endoplasmic reticulum, affecting their function and activity. Understanding the subcellular localization of 7-fluoro-1H-indole-5-carbaldehyde is essential for elucidating its mechanism of action and biological effects.
属性
IUPAC Name |
7-fluoro-1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFORZIQIUMVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666707 | |
| Record name | 7-Fluoro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424834-59-3 | |
| Record name | 7-Fluoro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



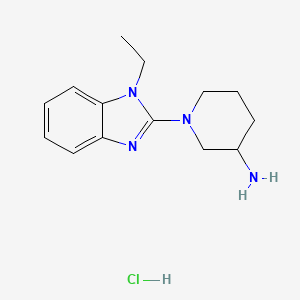
![(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B1500833.png)
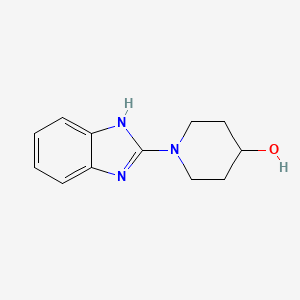
![3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride](/img/structure/B1500835.png)
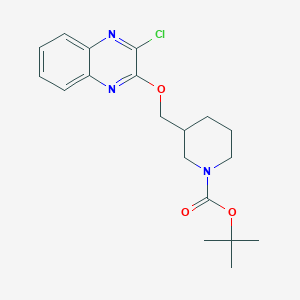
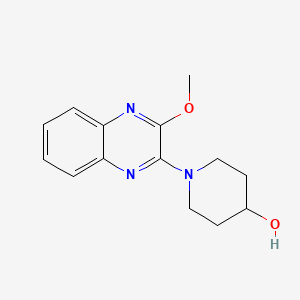
![Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500842.png)
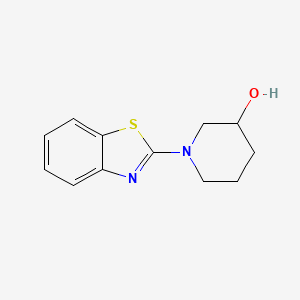
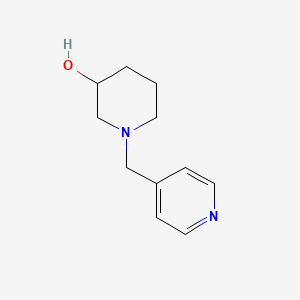
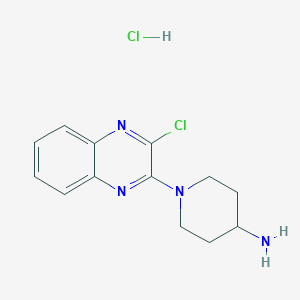

![4-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500855.png)
![Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1500856.png)
